

mechanism of 4-Chloro-1-phenylpyrazole formation

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Compound of Interest

Compound Name: 4-Chloro-1-phenylpyrazole

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An In-depth Technical Guide on the Formation Mechanism of **4-Chloro-1-phenylpyrazole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formation mechanism of **4-Chloro-1-phenylpyrazole**, a significant heterocyclic compound. The document details various synthetic methodologies, presents quantitative data in a structured format, and elucidates the underlying reaction mechanisms.

Synthetic Methodologies

The formation of **4-Chloro-1-phenylpyrazole** from 1-phenylpyrazole primarily proceeds via electrophilic halogenation. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The C4 position is the most electron-rich and sterically accessible, leading to regioselective chlorination. Several methods have been developed for this transformation, each with distinct advantages in terms of yield, reaction conditions, and environmental impact.

Mechanochemical Chlorination

A solvent-free mechanochemical approach using trichloroisocyanuric acid (TCCA) as the chlorinating agent has been reported to be highly efficient.^[1] This method offers high yields and aligns with the principles of green chemistry by avoiding bulk solvents.

Electrochemical Chlorination

Electrosynthesis provides another route to 4-chloro-substituted pyrazoles. This method involves the anodic chlorination of pyrazoles in an aqueous sodium chloride solution using a platinum anode.^[2] The efficiency of this process is dependent on the structure of the starting pyrazole and the reaction conditions.

Chlorination with Hypochloric Acid

A patented method describes the preparation of 4-chloropyrazoles by reacting a pyrazole with hypochloric acid or its salts.^[3] This reaction is carried out in the substantial absence of any carboxylic acid to achieve high yields.

Quantitative Data Summary

The following tables summarize the quantitative data from key experimental protocols for the synthesis of **4-Chloro-1-phenylpyrazole**.

Table 1: Mechanochemical Chlorination of 1-Phenylpyrazole^[1]

Parameter	Value
Starting Material	1-Phenylpyrazole
Chlorinating Agent	Trichloroisocyanuric acid (TCCA)
Molar Ratio (Pyrazole:TCCA)	~2.5 : 1
Milling Frequency	30.0 Hz
Reaction Time	45 min
Yield	93%

Table 2: Electrochemical Chlorination of Pyrazole Derivatives^[2]

Starting Pyrazole	Current Density (A/cm ²)	Temperature (°C)	Passed Charge (F/mol)	Product Yield (%)
Pyrazole	0.1	15	2	68 (4-chloropyrazole)
3,5-Dimethylpyrazole	0.1	15	2	92 (4-chloro-3,5-dimethylpyrazole)
1,5-Dimethylpyrazole	0.1	15	2	53 (4-chloro-1,5-dimethylpyrazole)

Table 3: Chlorination of Pyrazole with Sodium Hypochlorite[3]

Starting Material	Chlorinating Agent	Solvent	Temperature (°C)	Yield
Pyrazole	Sodium Hypochlorite (NaOCl)	Water	5-30	99% (4-chloropyrazole)

Experimental Protocols

Detailed Methodology for Mechanochemical Chlorination[1]

- Reactant Charging: 1-phenylpyrazole (6.36 mmol), TCCA (2.54 mmol), and silica gel (200.0 mg) are placed into a ZrO₂ shaker cell with one ZrO₂ milling ball (10.0 mm diameter).
- Milling: The reaction vessel is mounted on a shaker mill and oscillated at 30.0 Hz for 45 minutes.
- Extraction and Quenching: The resulting mixture is extracted with CH₂Cl₂ and filtered through a short pad of silica. The filtrate is washed with a 5% Na₂SO₃ solution to quench any remaining active chlorine.

- Isolation: The solvent is removed by rotary evaporation to yield **4-chloro-1-phenylpyrazole**.
- Analysis: The product is characterized by GC-MS and ESI-MS. GC-MS analysis is performed on a Shimadzu QP2010SE system with an Rtx-5MS column. ESI-MS analysis is conducted with an ion spray voltage of 4.5kV and a capillary temperature of 200 °C.

Detailed Methodology for Electrochemical Chlorination[2]

- Electrolysis Setup: A diaphragm electrolysis cell with a platinum anode and a copper cathode is used. The reaction is carried out in a heterophase system of an aqueous NaCl solution and CHCl₃.
- Reaction Conditions: The electrolysis is conducted under galvanostatic conditions. The specific current density, temperature, and charge passed per mole of pyrazole are controlled (see Table 2).
- Work-up: After electrolysis, the organic layer is separated, and the aqueous layer is extracted with CHCl₃. The combined organic extracts are dried over CaCl₂.
- Isolation: The solvent is evaporated, and the residue is analyzed to determine the product yield.

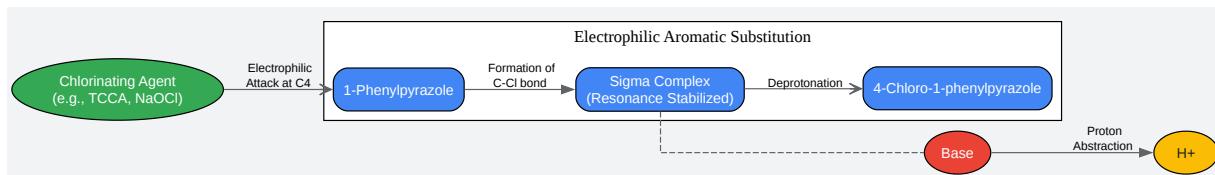
Reaction Mechanism and Visualization

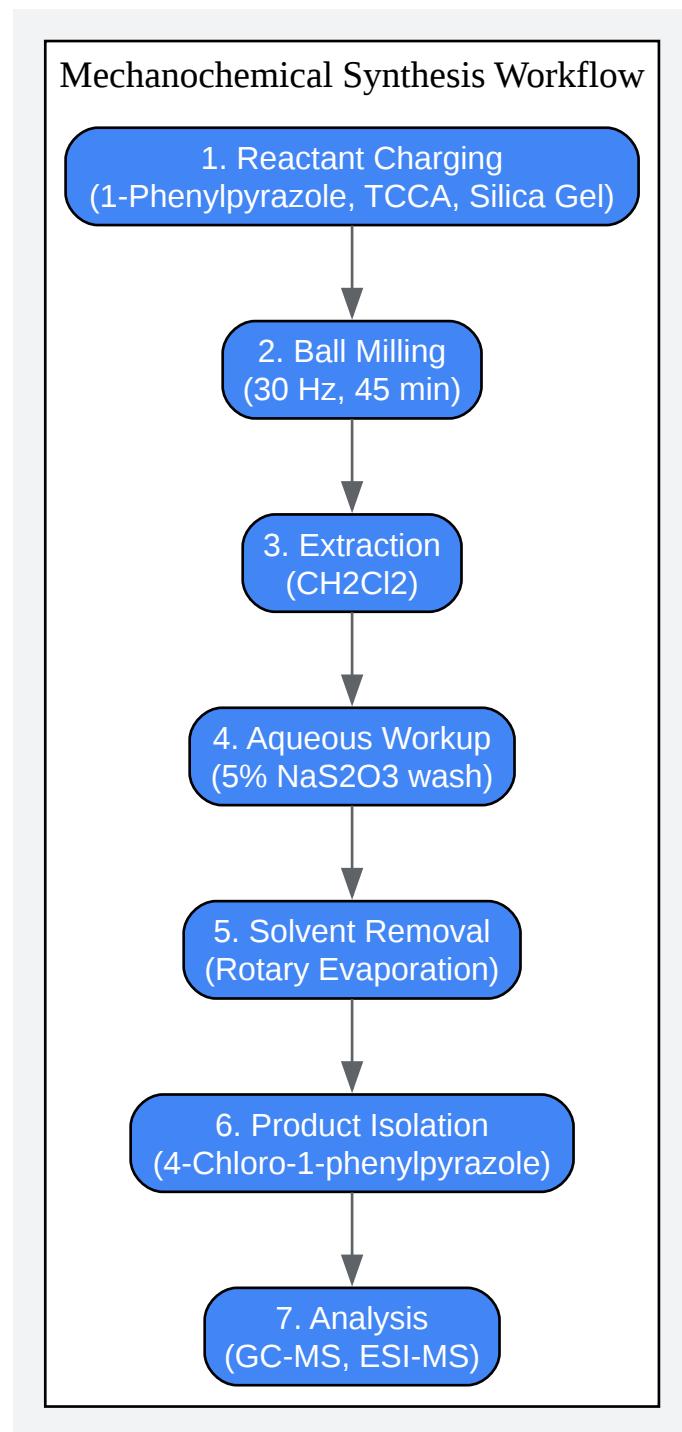
The formation of **4-Chloro-1-phenylpyrazole** proceeds through an electrophilic aromatic substitution mechanism. The pyrazole ring acts as the nucleophile, and a chloronium ion (or a polarized chlorine source) acts as the electrophile.

Proposed General Mechanism

- Generation of the Electrophile: The chlorinating agent (e.g., TCCA, NaOCl) generates an electrophilic chlorine species.
- Nucleophilic Attack: The electron-rich pyrazole ring, specifically the C4 carbon, attacks the electrophilic chlorine. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

- Deprotonation: A base removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product, **4-Chloro-1-phenylpyrazole**.





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